molecular formula C15H13FO4 B133757 3',4'-Dihydroxy Flurbiprofen CAS No. 66067-41-2

3',4'-Dihydroxy Flurbiprofen

Cat. No.: B133757
CAS No.: 66067-41-2
M. Wt: 276.26 g/mol
InChI Key: PXJMZAQJKURKMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’,4’-Dihydroxyflurbiprofen is an organic compound belonging to the class of biphenyls and derivatives. It is a derivative of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation. The compound is characterized by the presence of two hydroxyl groups at the 3’ and 4’ positions on the biphenyl structure, along with a fluorine atom at the 2-position .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3’,4’-Dihydroxyflurbiprofen are not well-studied. It is known that flurbiprofen, the parent compound, is metabolized by Cunninghamella spp. to a variety of phase I and phase II metabolites . It is plausible that 3’,4’-Dihydroxyflurbiprofen may interact with similar enzymes and proteins in biochemical reactions.

Cellular Effects

Studies on flurbiprofen have shown that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that flurbiprofen, the parent compound, exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that flurbiprofen, the parent compound, has been detected in human blood, suggesting that it may have some degree of stability .

Dosage Effects in Animal Models

It is known that flurbiprofen, the parent compound, has been used in various dosages in animal models .

Metabolic Pathways

The metabolic pathways of 3’,4’-Dihydroxyflurbiprofen are not well-understood. It is known that flurbiprofen, the parent compound, is metabolized by Cunninghamella spp. to a variety of phase I and phase II metabolites .

Transport and Distribution

It is known that flurbiprofen, the parent compound, is distributed within the body and can be detected in human blood .

Subcellular Localization

It is known that flurbiprofen, the parent compound, can be detected in human blood, suggesting that it may be localized within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Dihydroxyflurbiprofen typically involves the hydroxylation of flurbiprofen. One common method is the use of Streptomyces and Bacillus strains to transform flurbiprofen into its hydroxylated metabolites . Another approach involves chemical synthesis, where flurbiprofen undergoes selective hydroxylation at the 3’ and 4’ positions using specific reagents and catalysts .

Industrial Production Methods: Industrial production of 3’,4’-Dihydroxyflurbiprofen can be achieved through optimized synthetic routes that ensure high yield and purity. The process may involve the use of advanced catalytic systems and environmentally friendly reagents to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 3’,4’-Dihydroxyflurbiprofen undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

2-[4-(3,4-dihydroxyphenyl)-3-fluorophenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO4/c1-8(15(19)20)9-2-4-11(12(16)6-9)10-3-5-13(17)14(18)7-10/h2-8,17-18H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJMZAQJKURKMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC(=C(C=C2)O)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70984565
Record name 2-(2-Fluoro-3',4'-dihydroxy[1,1'-biphenyl]-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70984565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66067-41-2
Record name 3',4'-Dihydroxyflurbiprofen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066067412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Fluoro-3',4'-dihydroxy[1,1'-biphenyl]-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70984565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-4'-DIHYDROXYFLURBIPROFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/STZ5FDA9GG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3',4'-Dihydroxy Flurbiprofen
Reactant of Route 2
3',4'-Dihydroxy Flurbiprofen
Reactant of Route 3
3',4'-Dihydroxy Flurbiprofen
Reactant of Route 4
3',4'-Dihydroxy Flurbiprofen
Reactant of Route 5
3',4'-Dihydroxy Flurbiprofen
Reactant of Route 6
3',4'-Dihydroxy Flurbiprofen

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.